4-Amino-3-nitrobenzamidine

説明

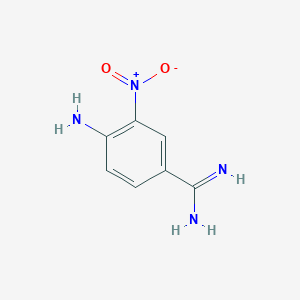

Structure

3D Structure

特性

IUPAC Name |

4-amino-3-nitrobenzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4O2/c8-5-2-1-4(7(9)10)3-6(5)11(12)13/h1-3H,8H2,(H3,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMOWOFZBSGDDLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=N)N)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50445321 | |

| Record name | 4-Amino-3-nitrobenzene-1-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50445321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148344-28-9 | |

| Record name | 4-Amino-3-nitrobenzene-1-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50445321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 4 Amino 3 Nitrobenzamidine

Foundational Synthetic Routes to 4-Amino-3-nitrobenzamidine

The synthesis of this compound primarily relies on the construction of the amidine functional group from its corresponding nitrile precursor, 4-amino-3-nitrobenzonitrile (B23877). The Pinner reaction is a cornerstone method for this transformation, though alternative strategies offer complementary advantages.

Pinner Reaction Modalities for Amidine Formation from 4-Amino-3-nitrobenzonitrile

The Pinner reaction is a classic and reliable method for converting nitriles into amidines via an imidate salt intermediate. nih.gov The synthesis commences with the precursor 4-amino-3-nitrobenzonitrile, which can be prepared from 4-acetamidobenzonitrile through nitration followed by deprotection.

The Pinner reaction itself involves treating the nitrile with an alcohol, such as absolute ethanol (B145695), in the presence of anhydrous hydrogen chloride (HCl) gas. This forms an imidate hydrochloride salt, often referred to as a Pinner salt. Subsequent treatment of this intermediate with an amine, typically ammonia (B1221849) in the case of an unsubstituted amidine, yields the final amidine hydrochloride.

A representative, two-step procedure is outlined below:

Imidate Salt Formation: 4-amino-3-nitrobenzonitrile is dissolved in an anhydrous alcohol (e.g., ethanol) and the solution is saturated with dry HCl gas at low temperatures (typically 0-5 °C). The reaction mixture is then allowed to stir for an extended period, leading to the precipitation of the ethyl imidate hydrochloride salt.

Amidinium Salt Formation: The isolated imidate salt is then treated with a solution of ammonia in an alcohol (e.g., methanolic ammonia). This nucleophilic displacement of the ethoxy group by ammonia yields this compound, which is typically isolated as its hydrochloride salt.

| Step | Key Reagents | Typical Solvent | Temperature | Intermediate/Product |

|---|---|---|---|---|

| 1. Imidate Formation | 4-Amino-3-nitrobenzonitrile, Anhydrous HCl, Ethanol | Ethanol | 0-5 °C | Ethyl 4-amino-3-nitrobenzimidate hydrochloride |

| 2. Amination | Imidate salt, Ammonia | Methanol or Ethanol | Room Temperature | This compound hydrochloride |

Alternative and Complementary Synthetic Strategies

While the Pinner reaction is robust, other methods for the conversion of nitriles to amidines exist, offering milder conditions or different substrate compatibility.

Via Amidoxime (B1450833) Intermediate: An alternative route proceeds through a benzamidoxime (B57231) intermediate. lookchem.comgoogle.com This method involves two main steps:

Amidoxime Formation: 4-amino-3-nitrobenzonitrile is reacted with hydroxylamine (B1172632) hydrochloride in the presence of a base (e.g., sodium carbonate or triethylamine) to form 4-amino-3-nitrobenzamidoxime.

Reduction: The resulting amidoxime is then reduced to the corresponding amidine. Catalytic hydrogenation is a common method for this reduction, often employing catalysts like Palladium on carbon (Pd/C) or Raney Nickel in a solvent mixture such as acetic acid/acetic anhydride. lookchem.com

Direct Amination Catalyzed by Lewis Acids or Metal Complexes: Modern synthetic methods have explored the direct addition of amines to nitriles, bypassing the imidate intermediate. mdpi.com These reactions are often facilitated by Lewis acids (e.g., AlCl₃, ZnCl₂) or transition metal complexes that activate the nitrile group towards nucleophilic attack. mdpi.com For the synthesis of the parent this compound, this would involve the direct addition of ammonia or a protected equivalent. Another approach uses magnesium ethoxide as a mild and scalable reagent to promote the direct addition of amines to aryl nitriles. acs.org

Selective Chemical Transformations of the Nitro Group

The nitro group on the this compound scaffold is a versatile functional handle, primarily utilized through its reduction to an amino group, which opens pathways to various heterocyclic systems.

Catalytic Hydrogenation for Nitro Reduction to Amine Functionality

Catalytic hydrogenation is a highly efficient and clean method for the reduction of aromatic nitro groups to their corresponding anilines. This transformation converts this compound into 3,4-diaminobenzamidine, a key precursor for the synthesis of benzimidazoles.

The reaction is typically carried out under a positive pressure of hydrogen gas in the presence of a heterogeneous metal catalyst. Common catalytic systems include:

Palladium on Carbon (Pd/C): This is one of the most widely used catalysts for nitro group reduction due to its high activity and selectivity.

Raney Nickel (Raney Ni): A cost-effective alternative, particularly useful when avoiding dehalogenation in substrates containing aryl halides.

Platinum(IV) Oxide (PtO₂): Also known as Adams' catalyst, it is another effective catalyst for this transformation.

The choice of solvent can influence the reaction rate and selectivity, with common options including ethanol, methanol, ethyl acetate, and acetic acid.

| Catalyst | Typical Solvent | Pressure (H₂) | Key Advantages |

|---|---|---|---|

| 10% Pd/C | Ethanol, Methanol | 1-4 atm | High activity, good functional group tolerance |

| Raney Ni | Ethanol | 3-5 atm | Cost-effective, useful for substrates with halogens |

| PtO₂ | Acetic Acid, Ethanol | 1-3 atm | Highly active, effective under acidic conditions |

Other Reductive and Oxidative Conversions

Beyond catalytic hydrogenation, several other chemical methods can achieve the reduction of the nitro group. These methods are often used when specific functional groups in the molecule are incompatible with hydrogenation conditions.

Metal-Acid Systems: The use of metals in acidic media is a classic method for nitro group reduction.

Tin(II) Chloride (SnCl₂): In the presence of concentrated hydrochloric acid, SnCl₂ is a mild and effective reagent for reducing aromatic nitro groups.

Iron (Fe) or Zinc (Zn): These metals in acetic acid or hydrochloric acid are also commonly employed, offering a cost-effective reduction method.

Other Reductants:

Sodium Dithionite (Na₂S₂O₄): This reagent can be used under neutral or slightly basic conditions, offering an alternative for acid-sensitive substrates.

Sodium Borohydride (NaBH₄) with a Catalyst: While NaBH₄ alone does not typically reduce aromatic nitro groups, its reactivity can be enhanced by the addition of transition metal catalysts like Ni(OAc)₂.

Oxidative conversions of the nitro group on this particular molecular framework are not commonly pursued in synthetic strategies, as the primary utility of the group lies in its role as a precursor to the amine functionality.

Amidine Functional Group Derivatization and Modification

The amidine group is a versatile functional motif that can undergo various transformations, making it a valuable building block for more complex molecules, particularly heterocycles. semanticscholar.org

N-Alkylation and N-Arylation: The nitrogen atoms of the amidine can be functionalized through alkylation or arylation reactions. For instance, palladium-catalyzed N-arylation protocols can be used to introduce aryl or heteroaryl substituents, expanding the molecular diversity. organic-chemistry.org

Cyclization Reactions to Form Heterocycles: Amidines are key precursors for a wide range of nitrogen-containing heterocycles. mdpi.com

Imidazoles: Condensation of benzamidine (B55565) with α-haloketones is a well-established route to 2,4-disubstituted imidazoles. wikipedia.org

Pyrimidines and Triazines: Reaction with 1,3-dicarbonyl compounds or their equivalents can lead to the formation of pyrimidine (B1678525) rings. Similarly, chromium-catalyzed dehydrogenative coupling with alcohols can yield 1,3,5-triazines. researchgate.net

The presence of the adjacent amino group (after nitro reduction) in 3,4-diaminobenzamidine allows for intramolecular cyclization reactions. For example, reaction with carboxylic acids or their derivatives leads directly to the formation of 2-substituted benzimidazoles, a privileged scaffold in medicinal chemistry.

| Reaction Type | Co-reactant | Resulting Structure/Motif |

|---|---|---|

| N-Arylation | Aryl Halide (e.g., Ar-Br) + Pd Catalyst | N-Arylbenzamidine |

| Imidazole Synthesis | α-Haloketone (e.g., R-CO-CH₂Br) | 2,4-Disubstituted Imidazole |

| Pyrimidine Synthesis | 1,3-Dicarbonyl Compound | Substituted Pyrimidine |

| Benzimidazole (B57391) Synthesis | Carboxylic Acid (e.g., R-COOH) | 2-Substituted Benzimidazole |

N-Substitution Reactions on the Amidine Moiety

The amidine functional group of this compound possesses two nitrogen atoms that can potentially undergo substitution reactions. These reactions are crucial for modifying the compound's properties and for building more complex molecular architectures.

N-Alkylation: The nitrogen atoms of the amidine can be alkylated using various alkylating agents. This can lead to a mixture of products, including mono- and di-substituted derivatives at different nitrogen positions. The regioselectivity of the alkylation can be influenced by the reaction conditions, such as the nature of the base and the solvent employed.

N-Arylation: The introduction of an aryl group onto the amidine nitrogen can be achieved through transition metal-catalyzed cross-coupling reactions. For instance, palladium- or copper-catalyzed N-arylation reactions are common methods for forming C-N bonds and can be applied to introduce a wide range of substituted and unsubstituted aryl groups.

A representative scheme for N-substitution on a benzamidine is shown below:

| Reactant | Reagent | Product | Reaction Type |

| Benzamidine | Alkyl Halide | N-Alkylbenzamidine | N-Alkylation |

| Benzamidine | Aryl Halide, Pd or Cu catalyst | N-Arylbenzamidine | N-Arylation |

This table provides a general overview of N-substitution reactions applicable to the amidine moiety.

Cyclization and Heterocycle Annulation Reactions Involving the Amidine

The presence of the amino group ortho to the amidine functionality in this compound makes it an excellent precursor for the synthesis of various fused heterocyclic systems. These reactions often involve the participation of both the ortho-amino group and the amidine moiety in a cyclocondensation reaction with a suitable dielectrophilic partner.

Benzimidazole Synthesis: One of the most common applications of ortho-phenylenediamines is in the synthesis of benzimidazoles. While this compound itself is not a diamine, the amino group and one of the amidine nitrogens can react with aldehydes or carboxylic acids (or their derivatives) under acidic conditions to form substituted nitrobenzimidazoles. The reaction with an aldehyde, for instance, would proceed through the formation of a Schiff base followed by intramolecular cyclization and subsequent aromatization.

Pyrimidine and Triazole Synthesis: The amidine group can also serve as a synthon for the construction of pyrimidine and triazine rings. Reaction with 1,3-dicarbonyl compounds or their equivalents can lead to the formation of pyrimidine rings. Similarly, reaction with appropriate reagents can lead to the formation of fused triazole systems.

The general approach for these cyclization reactions is depicted in the following table:

| Starting Material | Reagent | Resulting Heterocycle |

| ortho-Aminoamidine | Aldehyde/Carboxylic Acid | Benzimidazole |

| Amidine | 1,3-Dicarbonyl Compound | Pyrimidine |

This table illustrates common cyclization pathways involving amidine functionalities.

Synthetic Access to Analogs and Derivatives of this compound

The synthesis of analogs and derivatives of this compound is crucial for exploring its chemical space and for developing compounds with tailored properties. This is often achieved through a combination of structure-guided design and the development of flexible synthetic routes to key precursors.

Structure-Guided Synthesis of Substituted Benzamidines

Structure-activity relationship (SAR) studies of substituted benzamidines have shown that the nature and position of substituents on the benzene (B151609) ring can significantly influence their biological activity. For example, in the context of serine protease inhibition, the inhibitory activity of benzamidines is affected by the electronic and hydrophobic properties of the substituents. nih.gov

Structure-guided synthesis leverages this understanding to design and create new analogs with improved potency or selectivity. This approach involves:

Identifying key interactions: Using techniques like X-ray crystallography or molecular modeling to understand how a lead compound binds to its biological target.

Designing new analogs: Modifying the lead structure to enhance these interactions or to introduce new favorable interactions.

Synthesizing the designed analogs: Developing synthetic routes to access the newly designed molecules.

For this compound, a structure-guided approach might involve modifying the substituents on the aromatic ring or on the amidine nitrogen to optimize its interaction with a specific biological target.

Preparation of Benzonitrile (B105546) Precursors

The most common route to this compound involves the conversion of the corresponding benzonitrile. Therefore, the synthesis of substituted 4-amino-3-nitrobenzonitriles is a critical first step.

A common method for the synthesis of 4-amino-3-nitrobenzonitrile starts from 4-acetamidobenzonitrile. This precursor is first nitrated using a mixture of potassium nitrate (B79036) and sulfuric acid. The resulting 4-acetamido-3-nitrobenzonitrile is then deprotected by acid hydrolysis to yield 4-amino-3-nitrobenzonitrile. prepchem.com

Another important precursor for analogs is 4-chloro-3-nitrobenzonitrile. This compound can be synthesized by the nitration of 4-chlorobenzonitrile. guidechem.com The chloro group in this intermediate can then be displaced by various nucleophiles to introduce a range of substituents at the 4-position. For instance, reaction with ammonia or amines would yield the corresponding 4-amino or 4-(substituted amino)-3-nitrobenzonitriles.

The following table summarizes the synthesis of key benzonitrile precursors:

| Starting Material | Reagents | Product |

| 4-Acetamidobenzonitrile | 1. KNO₃, H₂SO₄2. HCl, H₂O | 4-Amino-3-nitrobenzonitrile prepchem.com |

| 4-Chlorobenzonitrile | HNO₃, H₂SO₄ | 4-Chloro-3-nitrobenzonitrile guidechem.com |

| 4-Chloro-3-nitrobenzonitrile | Nucleophile (e.g., NH₃, RNH₂) | 4-(Substituted)-3-nitrobenzonitrile |

This table outlines synthetic routes to key benzonitrile precursors for this compound and its analogs.

The conversion of the benzonitrile to the benzamidine is typically achieved through the Pinner reaction. This reaction involves treating the nitrile with an alcohol in the presence of anhydrous hydrogen chloride to form an imidate salt (a Pinner salt), which is then reacted with ammonia to yield the desired amidine. wikipedia.orgorganic-chemistry.org

Advanced Spectroscopic and Structural Characterization in Research

High-Resolution Spectroscopic Techniques for Structural Elucidation

Spectroscopic analysis is fundamental to confirming the identity and purity of 4-amino-3-nitrobenzamidine. Techniques such as NMR, mass spectrometry, and IR/UV-Vis spectroscopy each provide unique and complementary information about the molecule's atomic connectivity, mass, and electronic environment.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of this compound in solution. Analysis of both ¹H and ¹³C NMR spectra allows for the assignment of each atom within the molecule's framework.

In ¹H NMR studies of this compound hydrochloride in a solvent like DMSO-d₆, the aromatic protons exhibit distinct chemical shifts due to the electronic effects of the substituents. nih.govecut.edu.cn The proton ortho to the nitro group and meta to the amidine group typically appears at the most downfield chemical shift (around 8.6 ppm) because of the strong electron-withdrawing nature of the nitro group. The other two aromatic protons appear at approximately 7.9 ppm and 7.2 ppm. The protons of the primary amino group (-NH₂) are observed as a broad singlet around 8.1-8.2 ppm. The amidine protons (-C(NH)NH₂) appear as two broad singlets further downfield, around 9.1 and 9.4 ppm, due to the positive charge and deshielding effects. nih.govecut.edu.cn

The ¹³C NMR spectrum provides further structural confirmation. The carbon atom of the amidine group (C=N) is typically found at the lowest field, around 163.5 ppm. The aromatic carbons show a range of chemical shifts influenced by the attached functional groups, with the carbon bearing the nitro group appearing at a low field (e.g., ~149.1 ppm) and the carbon attached to the amino group at a higher field. nih.gov

While standard 1D NMR confirms the basic structure, advanced 2D NMR techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy) could be employed for a more detailed conformational analysis. These experiments could reveal through-space interactions between protons, providing insights into the preferred spatial orientation of the amidine and nitro groups relative to the benzene (B151609) ring, although such specific studies on this molecule are not widely reported.

Mass spectrometry is used to determine the molecular weight and confirm the elemental composition of this compound. The neutral molecule has a molecular formula of C₇H₈N₄O₂ and a monoisotopic mass of approximately 180.065 Da. In high-resolution mass spectrometry (HRMS), the measured mass would be expected to be very close to this theoretical value, confirming the molecular formula.

Key fragmentation pathways would likely include:

Loss of ammonia (B1221849) (NH₃): Cleavage of the amidine group could lead to the loss of an ammonia molecule, resulting in a fragment ion peak at m/z [M-17]⁺.

Loss of the amidine group: A more significant fragmentation could involve the cleavage of the C-C bond between the aromatic ring and the amidine group, leading to the loss of the entire amidine moiety.

Fragmentation of the nitro group: The nitro group can fragment through characteristic pathways, such as the loss of NO (m/z [M-30]⁺) or NO₂ (m/z [M-46]⁺). nist.gov

Formation of a benzoyl-type cation: Similar to benzamides, cleavage of the amidine group could lead to a resonance-stabilized cation corresponding to the 4-amino-3-nitrophenyl group. researchgate.net

Infrared (IR) Spectroscopy is essential for identifying the functional groups present in this compound. The IR spectrum of its hydrochloride salt shows several characteristic absorption bands. nih.gov

N-H Stretching: Two distinct bands are observed in the region of 3453-3420 cm⁻¹ corresponding to the asymmetric and symmetric stretching vibrations of the primary amino (-NH₂) group. The N-H stretching vibrations of the protonated amidine group appear as broader bands at lower frequencies, typically between 3134-3052 cm⁻¹.

C=N Stretching: A strong absorption band around 1685 cm⁻¹ is characteristic of the C=N double bond stretching of the amidine group.

N-H Bending: The bending vibration of the amino group is typically observed around 1628 cm⁻¹.

NO₂ Stretching: The nitro group gives rise to two strong, characteristic bands: an asymmetric stretching vibration around 1530-1550 cm⁻¹ and a symmetric stretching vibration around 1340-1360 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule. The UV-Vis spectrum of this compound is expected to be dominated by the chromophore of the nitroaniline system. This system features an electron-donating amino group and an electron-withdrawing nitro group attached to a benzene ring, which acts as a π-conjugated bridge. ecut.edu.cn This "push-pull" configuration leads to significant intramolecular charge transfer (ICT) upon electronic excitation.

The spectrum is expected to show an intense absorption band in the near-UV or visible region, likely with a maximum absorption (λ_max) around 380-400 nm. jchps.comresearchgate.net This band corresponds to a π → π* transition with significant charge-transfer character, where electron density moves from the amino group (the donor) and the phenyl ring to the nitro group (the acceptor). The exact position of this band is sensitive to solvent polarity, often exhibiting a red shift (bathochromic shift) in more polar solvents due to the stabilization of the more polar excited state. uomustansiriyah.edu.iq A second, higher-energy absorption band may also be present at shorter wavelengths, corresponding to local excitations within the benzene ring or nitro group. ecut.edu.cn

X-ray Crystallography for Solid-State Structural Determination

While spectroscopic methods reveal the molecular structure, X-ray crystallography provides definitive information about the arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

As of now, a publicly available single-crystal X-ray structure for this compound or its salts has not been reported in crystallographic databases. However, based on the structures of related compounds like substituted nitroanilines and benzamides, key features of its solid-state packing can be predicted. nih.govresearchgate.net

The molecule possesses multiple functional groups capable of acting as hydrogen-bond donors (the amino and amidine groups) and acceptors (the nitro and amidine groups). This makes extensive hydrogen bonding the primary determinant of the crystal packing. It is highly probable that intermolecular hydrogen bonds would form between the amino/amidine N-H groups of one molecule and the oxygen atoms of the nitro group of a neighboring molecule. nih.gov These interactions are common motifs in the crystal structures of nitroanilines and are crucial in organizing the molecules into predictable arrays. nih.gov

Co-crystallization is a technique where two or more different molecules are assembled in a regular crystalline lattice through non-covalent interactions. This compound is an excellent candidate for co-crystallization studies due to its potent hydrogen-bonding capabilities. The amidine group is a particularly strong hydrogen-bond donor and can form robust supramolecular synthons with complementary functional groups like carboxylic acids or amides. rsc.org

In a non-clinical research context, co-crystallization can be used to gain mechanistic insights into molecular recognition. By co-crystallizing this compound with a model of a biological target's active site (e.g., a simple molecule containing a key functional group like a carboxylate or a phenol), the resulting crystal structure can reveal the specific intermolecular interactions—such as hydrogen bonds, salt bridges, and aromatic stacking—that govern binding.

For example, since many enzymes recognize and bind substrates through interactions with charged or polar residues (like aspartate or glutamate), co-crystallizing this benzamidine (B55565) derivative with a simple carboxylic acid could provide a static snapshot of the likely binding geometry. This approach helps researchers understand the fundamental principles of how a potential inhibitor or ligand interacts with its target on a molecular level, guiding the design of more complex and potent molecules.

Computational Chemistry and Theoretical Investigations of 4 Amino 3 Nitrobenzamidine

Quantum Mechanical Studies

Quantum mechanical studies, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic properties and geometric structure of 4-Amino-3-nitrobenzamidine.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations have been instrumental in determining the optimized geometry and electronic properties of molecules. For a molecule closely related to this compound, 4-amino-3-nitrobenzonitrile (B23877), DFT calculations have been performed to understand its molecular structure. The optimized structure reveals the planarity of the benzene (B151609) ring and the relative orientations of the amino, nitro, and cyano groups. Similar calculations for this compound would provide precise bond lengths, bond angles, and dihedral angles, offering a foundational understanding of its three-dimensional structure.

Table 1: Theoretical Geometrical Parameters for a Related Compound (4-amino-3-nitrobenzonitrile)

| Parameter | Bond Length (Å) | Bond Angle (°) |

|---|---|---|

| C-C (ring) | 1.38-1.40 | 118-121 |

| C-N (amino) | 1.37 | - |

| C-N (nitro) | 1.46 | - |

| N-O (nitro) | 1.23 | - |

| C-C (nitrile) | 1.44 | - |

| C≡N (nitrile) | 1.16 | - |

Note: This data is for 4-amino-3-nitrobenzonitrile, a structurally similar compound, and is presented here to illustrate the type of information obtained from DFT calculations.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic transitions of a molecule. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability. The energy gap between the HOMO and LUMO is a significant parameter that reflects the molecule's chemical stability and reactivity. A smaller energy gap suggests higher reactivity.

For this compound, the HOMO is expected to be localized on the amino group and the benzene ring, indicating these are the primary sites for electrophilic attack. The LUMO is likely to be concentrated on the nitro group and the benzamidine (B55565) moiety, suggesting these are the regions susceptible to nucleophilic attack. The analysis of these orbitals provides valuable information on the molecule's reaction mechanisms.

Table 2: Calculated Electronic Parameters for a Related Compound (4-amino-3-nitrobenzonitrile)

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -2.8 |

| Energy Gap (HOMO-LUMO) | 3.7 |

| Ionization Potential | 6.5 |

| Electron Affinity | 2.8 |

| Electronegativity | 4.65 |

| Chemical Hardness | 1.85 |

| Chemical Softness | 0.54 |

| Electrophilicity Index | 5.83 |

Note: This data is for 4-amino-3-nitrobenzonitrile and serves as an illustrative example.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. The MEP map uses a color scale to represent the electrostatic potential, where red indicates regions of high electron density (negative potential) and blue indicates regions of low electron density (positive potential).

In the case of this compound, the MEP surface would likely show the most negative potential (red) around the oxygen atoms of the nitro group and the nitrogen atoms of the amidine group, making these sites prone to electrophilic attack. The hydrogen atoms of the amino group and the amidine group would exhibit the most positive potential (blue), indicating their susceptibility to nucleophilic attack.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. These simulations provide detailed information about the conformational changes and dynamic behavior of molecules in different environments.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, MD simulations can be employed to explore its conformational landscape and identify the most stable conformers. This is particularly important for understanding how the molecule might bind to a biological target.

Tautomerism is a phenomenon where a single molecule exists in two or more interconvertible forms that differ in the position of a proton. The amidine group of this compound can exhibit tautomerism. MD simulations can help in studying the tautomeric equilibria by calculating the relative free energies of the different tautomers, thereby predicting their relative populations under different conditions.

The solvent in which a molecule is dissolved can significantly influence its conformation and reactivity. MD simulations are particularly well-suited to study these solvent effects. By explicitly including solvent molecules in the simulation, it is possible to observe how the interactions between the solute and solvent affect the solute's structure and dynamics.

For this compound, simulations in different solvents (e.g., water, ethanol) can reveal how the solvent's polarity and hydrogen-bonding capabilities impact the molecule's conformational preferences and the stability of its different tautomeric forms. This information is crucial for predicting the behavior of this compound in biological systems, where water is the primary solvent. The simulations can also provide insights into how the solvent affects the molecule's reactivity by altering the energies of its frontier molecular orbitals.

In Silico Prediction of Reactivity and Mechanistic Pathways

Computational Assessment of Reaction Energetics and Transition States

A comprehensive computational assessment of reaction energetics and transition states for this compound has not been documented in peer-reviewed literature. Such studies would typically involve high-level quantum mechanical calculations to map out potential energy surfaces for various reactions. This would include the identification of transition state structures, which are the highest energy points along a reaction coordinate, and the calculation of activation energies, which determine the kinetic feasibility of a reaction. The lack of published data means that no specific values for reaction enthalpies, Gibbs free energies, or the geometries of transition states for reactions involving this compound can be provided at this time.

Mechanistic Probing of Amidine and Nitro Group Transformations

Similarly, there is a notable absence of published research that computationally probes the mechanistic pathways of transformations involving the amidine and nitro groups of this compound. Theoretical investigations would be instrumental in elucidating the step-by-step processes of reactions such as hydrolysis, reduction of the nitro group, or cyclization reactions involving both functional groups. These studies could reveal the roles of catalysts, solvents, and substituent effects on the reaction mechanisms. Without such dedicated computational studies, a detailed, evidence-based discussion on the mechanistic intricacies of this compound's functional group transformations remains speculative.

Investigations into Molecular Recognition and Biological Targets in Vitro/non Clinical Focus

Characterization of Molecular Interactions with Biomolecules (In Vitro)

Binding Studies with Proteins and Nucleic Acids (Non-Clinical)

No specific in vitro studies detailing the binding of 4-Amino-3-nitrobenzamidine to proteins or nucleic acids were identified. General principles of molecular recognition suggest that the benzamidine (B55565) moiety, a known pharmacophore, could potentially interact with serine proteases through the formation of hydrogen bonds and electrostatic interactions with the catalytic triad. The amino and nitro groups on the benzene (B151609) ring would be expected to influence the electronic properties and steric profile of the molecule, thereby modulating its binding affinity and selectivity for various biological targets. However, without experimental data, any discussion of binding remains speculative.

Enzyme Inhibition and Activation Mechanisms (In Vitro)

There is no available in vitro data on the enzyme inhibition or activation mechanisms of this compound. Benzamidine-containing compounds are well-documented as inhibitors of serine proteases such as trypsin and thrombin. The proposed mechanism of inhibition typically involves the positively charged amidinium group mimicking the guanidinium group of arginine, allowing it to bind to the S1 pocket of these enzymes. The nature and position of substituents on the benzamidine ring are crucial for determining the inhibitory potency and selectivity. For this compound, the electron-withdrawing nitro group and the electron-donating amino group would likely alter the pKa of the amidine group and influence its interaction with the target enzyme's active site. Kinetic studies, such as the determination of IC50 or Ki values, would be necessary to quantify its inhibitory activity and elucidate the mechanism (e.g., competitive, non-competitive, or uncompetitive inhibition), but such studies have not been reported.

Design and Evaluation of Derivatives as Molecular Probes (Non-Clinical)

Synthesis of Affinity Probes and Reporter Ligands

The synthesis of this compound itself has been mentioned as an intermediate in the synthesis of other compounds. However, no literature was found describing the specific synthesis of its derivatives to be used as affinity probes or reporter ligands. The synthesis of such tools would typically involve modifying the 4-amino group or another position on the aromatic ring to attach a reactive group (for covalent labeling), a reporter tag (like a fluorophore or biotin), or a linker for immobilization on a solid support.

Applications in Target Engagement Studies (In Vitro Cellular Models)

Without the development of molecular probes derived from this compound, there are no reported applications of this compound in target engagement studies within in vitro cellular models. Such studies are crucial for confirming that a compound interacts with its intended target in a cellular context and for assessing its selectivity across the proteome.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

No structure-activity relationship (SAR) or structure-property relationship (SPR) studies have been published for a series of compounds based on the this compound scaffold. SAR studies involve systematically modifying the chemical structure of a compound and observing the effect on its biological activity. This allows for the identification of key structural features responsible for its potency and selectivity. For the this compound scaffold, SAR studies would involve modifying the substituents on the aromatic ring to explore the impact of their electronic and steric properties on target binding and functional activity. Similarly, SPR studies would investigate how these structural modifications affect physicochemical properties like solubility, lipophilicity, and metabolic stability. The absence of such studies for this compound means that the relationships between its structure and its biological and physicochemical properties remain uncharacterized.

Elucidation of Pharmacophoric Requirements for Specific Molecular Interactions

While specific pharmacophore models for this compound are not extensively detailed in publicly available research, analysis of structurally related nitroaromatic compounds allows for the deduction of key pharmacophoric features. A pharmacophore model essentially outlines the necessary three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. For compounds in this class, the essential features for molecular interactions are believed to include hydrogen bond donors, hydrogen bond acceptors, and aromatic regions.

For instance, studies on 3-nitro-2,4,6-trihydroxybenzamide derivatives, which share the nitrobenzamide core, have identified a pharmacophore model consisting of a hydrogen bond donor, a hydrogen bond acceptor, and an aromatic feature as crucial for their activity as photosynthetic electron transport inhibitors. nih.gov The amino group in this compound can act as a hydrogen bond donor, while the nitro group and the amidine functionality can serve as hydrogen bond acceptors. The benzene ring provides the necessary aromatic feature for potential π-π stacking or hydrophobic interactions with a biological target.

Furthermore, the relative positioning of the amino and nitro groups on the benzene ring is critical. The ortho-nitro group is electron-withdrawing, which can influence the electron density of the aromatic ring and the basicity of the amino group, thereby modulating binding interactions. Theoretical studies on related molecules like 4-amino-3-nitrobenzonitrile (B23877) have explored how these substituents affect molecular geometry and electronic properties, which in turn dictate the strength and nature of intermolecular interactions with target macromolecules.

Correlation of Structural Modifications with In Vitro Activities

The relationship between structural modifications of the this compound scaffold and the resulting in vitro activity is a key area of investigation for optimizing potency and selectivity. Structure-activity relationship (SAR) studies on related nitroaromatic and benzamidine compounds provide valuable insights into how changes in the molecule's structure can impact its biological effects.

For many biologically active nitro compounds, the nitro group is essential for activity. Its reduction by nitroreductase enzymes in certain bacteria and cancer cells can lead to the formation of cytotoxic metabolites, forming the basis of their therapeutic effect. researchgate.net Therefore, modifications that alter the electron-accepting nature of the nitro group can significantly impact efficacy.

SAR studies on amino/nitro substituted 3-arylcoumarins have demonstrated that the position of the nitro group is crucial for antibacterial activity against Staphylococcus aureus. nih.govmdpi.com Compounds with a nitro substituent at the 6-position of the coumarin moiety were found to be more beneficial for activity. mdpi.com This highlights the importance of the nitro group's placement for optimal interaction with the biological target.

In a series of N-benzamide derivatives, modifications to the amide portion of the molecule have been shown to influence antimicrobial activity. The introduction of different substituents on the phenyl ring attached to the amide nitrogen resulted in varying levels of antibacterial and antifungal efficacy.

The following table summarizes the in vitro antibacterial activity of a series of amino/nitro substituted 3-arylcoumarins against S. aureus, illustrating the impact of substituent positioning on biological activity.

| Compound | Substituents | Inhibition Zone (mm) | MIC (µg/mL) |

| 1 | 6-NO2, 3-(4'-NO2-phenyl) | 12 | 125 |

| 2 | 6-NO2, 3-(4'-CH3-phenyl) | 14 | 62.5 |

| 3 | 6-NO2, 3-(4'-OCH3-phenyl) | 15 | 62.5 |

| 4 | 6-NO2, 3-(3'-NO2-phenyl) | 13 | 125 |

| 5 | 6-NO2, 3-(3'-CH3-phenyl) | 16 | 31.25 |

| 6 | 6-NO2, 3-(3'-OCH3-phenyl) | 15 | 62.5 |

| 7 | 6-NH2, 3-(3'-NO2-phenyl) | 11 | >250 |

| 8 | 3-(4'-NO2-phenyl) | 10 | 250 |

| 9 | 3-(3'-NO2-phenyl) | 10 | 250 |

| 10 | 6-CH3, 3-(4'-NO2-phenyl) | Inactive | >250 |

| 11 | 6-Br, 3-(4'-NO2-phenyl) | Inactive | >250 |

Data adapted from studies on amino/nitro substituted 3-arylcoumarins. mdpi.com

These findings underscore the principle that even minor structural alterations to the core scaffold can lead to significant changes in biological activity. For this compound, this suggests that modifications to the amino and amidine groups, as well as substitutions on the benzene ring, could be explored to modulate its interaction with specific biological targets and to optimize its therapeutic potential.

Advanced Applications and Research Paradigms Utilizing 4 Amino 3 Nitrobenzamidine Derivatives

Development of Chemical Biology Tools

Fluorescent amino acids and other molecular probes are essential for studying complex biological systems, allowing for non-invasive investigation of cellular processes. While direct applications of 4-amino-3-nitrobenzamidine as a complete chemical biology tool are not extensively documented, its structure contains key features that make its derivatives prime candidates for the development of such tools.

The benzamidine (B55565) moiety is a well-established pharmacophore known for its ability to interact with and inhibit serine proteases, a major class of enzymes involved in various physiological and pathological processes. A quantitative structure-activity relationship analysis of substituted benzamidines has shown that their binding to proteases like plasmin and thrombin is influenced by the electronic and hydrophobic properties of the substituents.

Furthermore, the core structure of this compound is analogous to scaffolds like nitrobenzoxadiazole (NBD), which are widely used in fluorescent probes. NBD-based compounds are valued for their small size, environmental sensitivity, and reactivity towards nucleophiles like amines and thiols, leading to distinct colorimetric and fluorescent responses. The 4-amino group on the benzamidine ring provides a convenient handle for conjugation to other molecules, such as peptides or targeting ligands, allowing for the creation of specific probes for imaging or diagnostics. The inherent fluorescence of such "push-pull" aromatic systems can be modulated upon binding to a biological target, forming the basis of a sensor.

Role in the Synthesis of Complex Molecular Architectures

The unique arrangement of reactive functional groups makes this compound a valuable synthon for constructing larger, more complex molecules, including fused heterocycles and macrocycles.

As a Synthon for Fused Heterocyclic Systems

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and functional materials, driving significant research into efficient synthetic methods. Aromatic compounds bearing adjacent amino and nitro groups are classic precursors for the synthesis of fused heterocyclic systems. The amino and amidine groups of this compound offer multiple reactive sites for cyclization reactions.

For instance, the ortho-positioned amino group can react with various bifunctional reagents to construct fused five- or six-membered rings. This strategy is a cornerstone of heterocyclic chemistry for producing polycyclic nitrogen systems. Depending on the reaction partner, derivatives of this compound can be converted into a diverse array of fused heterocycles, such as benzimidazoles, quinoxalines, or triazines. These synthetic transformations are crucial for generating novel molecular scaffolds with potential biological activity or unique material properties. The synthesis of functionalized fused-ring systems with multiple stereocenters often relies on stereocontrolled processes where the initial configuration of the starting material dictates the final product's stereochemistry.

Incorporation into Macrocyclic Structures

Macrocycles are an important class of molecules in drug discovery, known for their ability to tackle challenging biological targets like protein-protein interactions. Synthetic macrocyclization is a widely used strategy to improve the biopharmaceutical properties of linear peptides by constraining their conformation, which can enhance binding affinity and metabolic stability.

The rigid aromatic core of this compound can serve as a scaffold to pre-organize appended peptide chains, facilitating macrocyclization and stabilizing specific secondary structures like β-turns. The amino group can be readily integrated into a peptide backbone through amide bond formation. The resulting structure can then be cyclized, using the benzamidine group or other appended functionalities as a point of ring closure. The incorporation of such rigid, non-peptidic elements can enhance structural stability and cell permeability, crucial attributes for therapeutic agents.

Materials Science Research Applications

The electronic characteristics of the this compound scaffold, specifically the combination of an electron-donating amino group and electron-withdrawing nitro and amidine groups, are highly relevant to materials science, particularly in the fields of optics and renewable energy.

Photophysical Property Investigations of Derived Chromophores

Molecules containing both strong electron-donating and electron-accepting groups often exhibit interesting photophysical properties, such as strong absorption and emission of light. This "push-pull" architecture facilitates an intramolecular charge transfer (ICT) from the donor (amino group) to the acceptor (nitro group) upon excitation with light. This ICT character is fundamental to the behavior of many fluorescent dyes and chromophores.

Derivatives of this compound are expected to display solvatochromism, where the wavelength of their fluorescence emission shifts depending on the polarity of the solvent. This sensitivity to the local environment makes them potential candidates for use as fluorescent sensors. Studies on related amino- and nitro-substituted aromatic compounds have detailed their spectral and photophysical properties, providing a framework for understanding how these functional groups influence absorption and emission characteristics.

| Property | Description | Governing Factors | Potential Application |

|---|---|---|---|

| Intramolecular Charge Transfer (ICT) | Photoinduced electron transfer from the electron-donating amino group to the electron-withdrawing nitro group. | Strength of donor/acceptor groups, nature of the aromatic core. | Basis for fluorescence and solvatochromism. |

| Solvatochromism | Shift in emission wavelength with changing solvent polarity. | Change in dipole moment between the ground and excited states. | Fluorescent probes for sensing local environmental polarity. |

| Fluorescence Quantum Yield | Efficiency of the fluorescence process (photons emitted vs. photons absorbed). | Molecular rigidity, presence of quenching groups, solvent interactions. | Brightness of fluorescent labels and probes. |

Application in Functional Materials Research (e.g., dye-sensitized solar cells via related structures)

Dye-sensitized solar cells (DSSCs) are a promising photovoltaic technology that relies on a molecular dye to absorb sunlight. The most effective organic dyes for DSSCs typically feature a donor-π bridge-acceptor (D-π-A) structure. This design facilitates light absorption and the subsequent injection of an electron from the excited dye into the conduction band of a semiconductor, typically titanium dioxide (TiO₂).

The this compound framework is a natural fit for this D-π-A design. The amino group serves as the electron donor, the benzene (B151609) ring acts as the π-bridge, and the nitro group functions as an electron acceptor. Research has increasingly explored the use of the nitro group as a potential anchoring group to bind the dye to the TiO₂ surface. While traditional DSSC dyes use carboxylic or cyanoacrylic acid anchors, studies on nitro-containing dyes have shown they can effectively attach to the semiconductor surface and facilitate electron transfer. Theoretical and experimental work on related structures, such as triphenylamine (B166846) derivatives with nitro anchors, confirms their potential in DSSC applications.

| Component Role | Corresponding Moiety in this compound | Function in DSSC | Reference Finding |

|---|---|---|---|

| Electron Donor (D) | Amino Group (-NH₂) | Provides the electron upon photoexcitation. | The amino group is a classic electron donor in D-π-A dyes. |

| π-Bridge | Benzene Ring | Facilitates charge separation and transfer from donor to acceptor. | Aromatic systems are standard π-bridges in organic dyes. |

| Electron Acceptor / Anchor (A) | Nitro Group (-NO₂) | Pulls electron density and can bind to the TiO₂ surface. | The nitro group has been investigated as a new type of anchor group for DSSCs. |

Future Perspectives and Emerging Research Avenues for 4 Amino 3 Nitrobenzamidine

Integration of Artificial Intelligence and Machine Learning in Derivative Design

The convergence of artificial intelligence (AI) and medicinal chemistry has opened new frontiers in the rational design of novel molecules. Machine learning (ML) algorithms, particularly deep learning models, can analyze vast datasets of chemical structures and their associated biological activities to predict the properties of new, un-synthesized compounds. This in silico approach can significantly accelerate the drug discovery process by prioritizing the synthesis of molecules with the highest probability of success.

For 4-Amino-3-nitrobenzamidine, AI and ML can be leveraged to design novel derivatives with enhanced potency, selectivity, and optimized pharmacokinetic profiles. Generative models can propose entirely new molecular structures built around the this compound core. These models learn the underlying rules of chemical structure and bonding from large chemical databases and can generate novel molecules that are chemically valid and synthesizable.

Predictive models can then be used to forecast various properties of these virtual derivatives. Quantitative Structure-Activity Relationship (QSAR) models, powered by machine learning, can predict the biological activity of the designed compounds against specific targets. Similarly, Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity (Tox) properties can be predicted, allowing for the early-stage filtering of candidates with undesirable characteristics. This dual approach of generation and prediction creates a powerful cycle for iterative molecular design, as illustrated in the hypothetical workflow below.

Table 1: Hypothetical AI/ML Workflow for this compound Derivative Design

| Step | Description | AI/ML Tool Example | Desired Outcome |

| 1. Seed Molecule | The core structure of this compound is used as the starting point. | N/A | A defined chemical scaffold for derivatization. |

| 2. Derivative Generation | A generative neural network proposes novel chemical structures by modifying the seed molecule. | Recurrent Neural Network (RNN) or Variational Autoencoder (VAE) | A virtual library of 10,000+ novel derivatives. |

| 3. Property Prediction | Machine learning models predict the biological activity and ADMET properties of the virtual library. | Random Forest, Gradient Boosting, Deep Neural Networks | A ranked list of derivatives with high predicted activity and favorable ADMET profiles. |

| 4. Synthesis Prioritization | The top-ranked virtual compounds are selected for chemical synthesis and experimental validation. | N/A | A small, focused set of high-potential compounds for laboratory testing. |

This data-driven approach allows researchers to explore a vast chemical space more efficiently than through traditional trial-and-error methods, focusing resources on the most promising candidates.

Advancements in High-Throughput Screening for Molecular Interaction Discovery (Non-Clinical)

High-Throughput Screening (HTS) is a foundational technology in drug discovery that enables the rapid testing of large numbers of compounds against a specific biological target. news-medical.net For this compound and its derivatives, HTS provides a powerful tool to identify potential molecular targets and uncover novel biological activities. news-medical.net The process involves the automation of assays to test compound libraries, which can range from thousands to millions of molecules, for their ability to modulate the activity of a protein or cellular pathway. news-medical.net

Modern HTS platforms utilize miniaturized assay formats, such as 384-well or 1536-well plates, and sophisticated robotics to handle liquids and readouts. axxam.com A variety of detection technologies can be employed, including fluorescence, luminescence, and absorbance, to measure the effect of each compound on the target. axxam.com

In the context of this compound, an HTS campaign could be designed to screen a library of its derivatives against a panel of disease-relevant enzymes, such as kinases or proteases, or against specific cell lines to identify compounds with antiproliferative effects. The primary goal of such a screen is to identify "hits"—compounds that exhibit a desired biological effect. news-medical.net These hits then become the starting point for more detailed structure-activity relationship (SAR) studies.

Table 2: Illustrative Data from a Hypothetical HTS Campaign

| Compound ID | Derivative of this compound | Target Enzyme Inhibition (%) at 10 µM | Hit Classification |

| ANB-001 | Parent Compound | 12.5 | Inactive |

| ANB-002 | R1 = -CH3 | 8.2 | Inactive |

| ANB-003 | R1 = -Cl | 65.7 | Hit |

| ANB-004 | R1 = -F | 58.3 | Hit |

| ANB-005 | R2 = -Phenyl | 22.1 | Inactive |

| ANB-006 | R2 = -Pyridyl | 89.9 | Potent Hit |

The results from HTS campaigns provide valuable data that can be used to train the machine learning models discussed in the previous section, creating a synergistic loop between computational prediction and experimental validation.

Exploration of Novel Chemical Space Through Combinatorial Synthesis Approaches

Combinatorial chemistry is a powerful synthetic strategy for rapidly generating large, diverse libraries of related compounds. iu.edu This approach is particularly well-suited for exploring the chemical space around a promising scaffold like this compound. By systematically combining a set of chemical building blocks, a vast number of derivatives can be synthesized in an efficient and parallel manner. iu.edu

For this compound, a combinatorial library could be constructed by modifying its functional groups. For example, the primary amino group could be acylated with a variety of carboxylic acids, the amidine group could be reacted with different reagents, or the aromatic ring could undergo further substitution reactions. Solid-phase synthesis is often employed in combinatorial chemistry, where the starting material is attached to a resin bead, and successive reagents are added to build the final molecule. iu.edu This technique simplifies the purification process, as excess reagents and byproducts can be washed away. iu.edu

The design of a combinatorial library is crucial for maximizing the diversity of the resulting compounds and ensuring comprehensive coverage of the relevant chemical space.

Table 3: Example of a Combinatorial Library Design for this compound

| Scaffold | Point of Diversity 1 (R1 at Amino Group) | Point of Diversity 2 (R2 at Amidine Group) | Number of Products |

| This compound Core | Acetyl, Propionyl, Benzoyl | Methyl, Ethyl, Phenyl | 3 x 3 = 9 |

| This compound Core | Set of 20 Amino Acids | Set of 10 Alkyl Groups | 20 x 10 = 200 |

| This compound Core | Set of 50 Carboxylic Acids | Set of 20 Amines | 50 x 20 = 1000 |

The resulting libraries can then be subjected to high-throughput screening to identify compounds with interesting biological profiles, providing a rich source of new hits for lead optimization programs.

Challenges and Opportunities in Fundamental Chemical Biology Research

Chemical biology aims to use small molecules to study and manipulate biological systems. youtube.com this compound and its derivatives have the potential to serve as valuable chemical probes in this field. However, their development and application come with both challenges and opportunities.

Challenges:

Target Identification: A significant challenge for any new bioactive compound is identifying its specific molecular target(s). Without knowing the target, it is difficult to understand the mechanism of action and to rationally design improved compounds. Modern techniques such as thermal proteome profiling and activity-based protein profiling can be employed to address this challenge.

Selectivity and Off-Target Effects: Small molecules often interact with multiple proteins in the cell, leading to off-target effects. A key challenge is to design derivatives of this compound that are highly selective for their intended target to minimize potential toxicity and confounding biological effects.

Metabolic Stability of the Nitro Group: The nitroaromatic group can be susceptible to metabolic reduction in vivo by nitroreductase enzymes. manchester.ac.uk This can lead to the formation of reactive intermediates and may impact the compound's pharmacokinetic properties and safety profile. Understanding and mitigating this metabolic pathway is a critical challenge.

Opportunities:

Probing Unexplored Biological Pathways: As a novel chemical scaffold, this compound could interact with proteins or pathways that have not been previously targeted by existing chemical probes. This provides an opportunity to uncover new biological mechanisms and identify novel therapeutic targets.

Development of Covalent Probes: The specific arrangement of functional groups on the this compound scaffold could be exploited to design covalent inhibitors or probes. By incorporating a reactive group at a strategic position, derivatives could be made to form a permanent bond with their target protein, which is a powerful tool for target validation and imaging.

Foundation for New Therapeutic Agents: The benzamidine (B55565) moiety is a known structural motif in various enzyme inhibitors, particularly serine proteases. By exploring the SAR of the this compound scaffold, there is a significant opportunity to develop new classes of inhibitors for a range of diseases. Research into related benzamidine structures has shown promise in developing agents against parasitic diseases, highlighting the potential of this chemical class. researchgate.net

Q & A

Q. What is the standard synthetic route for 4-Amino-3-nitrobenzamidine, and what critical steps ensure regioselective nitration?

The compound is synthesized via a modified Pinner amidine synthesis. Key steps include:

- Acetylation of 4-aminobenzonitrile to protect the amine group.

- Nitration using potassium nitrate under controlled conditions to introduce the nitro group at the 3-position.

- Deacetylation with boiling sulfuric acid to regenerate the free amine.

- Amidine conversion via the Pinner reaction (using HCl/ethanol followed by ammonia) to form the amidine group. Regioselectivity in nitration is achieved by steric and electronic directing effects of the acetylated amine, favoring 3-nitro substitution .

Q. Which analytical techniques are recommended for characterizing this compound purity and structural confirmation?

- Nuclear Magnetic Resonance (NMR) : Confirm substitution patterns (e.g., nitro at C3, amidine at C4).

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>98% threshold for research-grade material).

- Melting Point Analysis : Compare observed values (e.g., >300°C decomposition) with literature data to detect impurities .

Q. What handling and storage protocols are critical for maintaining this compound stability?

- Storage : Keep in airtight containers at 0–6°C to prevent degradation.

- Handling : Use inert atmospheres (e.g., nitrogen) during synthesis to avoid oxidation.

- Safety : Avoid skin contact and inhalation; electrostatic charge buildup must be mitigated during transfer .

Advanced Research Questions

Q. How can researchers optimize the hydrogenation step in this compound synthesis to improve yields beyond 60%?

- Catalyst Screening : Test Pd/C variants (e.g., 5% vs. 10% Pd loading) or alternative catalysts (e.g., Raney Ni).

- Reaction Conditions : Adjust hydrogen pressure (1–3 atm) and solvent polarity (e.g., ethanol vs. THF).

- Kinetic Monitoring : Use in situ FTIR to track nitro group reduction and minimize over-hydrogenation .

Q. What methodological approaches resolve discrepancies in reported melting points or decomposition temperatures across studies?

- Purity Analysis : Perform HPLC to quantify impurities (e.g., residual nitrile intermediates).

- Thermal Analysis : Use differential scanning calorimetry (DSC) to distinguish melting from decomposition events.

- Batch Comparison : Replicate synthesis under standardized conditions to isolate experimental variables (e.g., heating rates) .

Q. How should researchers design stability studies to evaluate this compound under varying pH and temperature conditions?

- Accelerated Stability Testing : Incubate samples at 25°C, 40°C, and 60°C under controlled humidity (e.g., 75% RH).

- pH Buffers : Test stability in aqueous buffers (pH 2–12) using UV-Vis spectroscopy to detect degradation products.

- Long-Term Storage : Monitor structural integrity via NMR and mass spectrometry after 6–12 months .

Q. What mechanistic insights explain the regioselectivity of nitration in this compound synthesis?

- Computational Modeling : Use density functional theory (DFT) to calculate transition-state energies for nitro group placement.

- Isotopic Labeling : Introduce deuterium at specific positions to track electronic effects (e.g., meta-directing influence of the acetylated amine).

- Competitive Experiments : Compare nitration outcomes with analogous substrates lacking the amidine group .

Q. How can contradictory data on amidine reactivity in cross-coupling reactions be systematically addressed?

- Control Experiments : Verify ligand and catalyst compatibility (e.g., Pd vs. Cu systems).

- Reaction Screening : Test solvents (DMSO, DMF) and bases (K₂CO₃, Cs₂CO₃) to identify optimal conditions.

- Byproduct Analysis : Use LC-MS to detect side products (e.g., hydrolysis to carboxylic acid derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。